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Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, is a pleiotropic receptor
implicated in a diverse array of physiological and pathological processes, including immune
response, inflammation, and cancer. Initially classified as an orphan receptor, a growing body
of evidence has identified several classes of endogenous molecules that modulate its activity.
This technical guide provides a comprehensive overview of the current understanding of
endogenous ligands for GPR132. It consolidates quantitative data on ligand potency, details
key experimental methodologies for their characterization, and visualizes the associated
signaling cascades. The information presented herein is intended to serve as a critical resource
for researchers actively engaged in the study of GPR132 and the development of novel
therapeutics targeting this receptor.

Introduction to GPR132

GPR132 is a class A G protein-coupled receptor that has garnered significant interest due to its
multifaceted roles in cellular function. It is expressed in various tissues, with particularly high
levels in hematopoietic cells such as macrophages and lymphocytes.[1][2] The function of
GPR132 is context-dependent and appears to be intricately linked to the specific ligand and
cellular environment.[3] Its activation has been associated with cell cycle regulation, apoptosis,
and modulation of immune cell trafficking.[1][4] The identification of its endogenous ligands has
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been a critical step in elucidating its biological functions and its potential as a therapeutic
target.

Identified Endogenous Ligands for GPR132

Several distinct classes of molecules have been proposed as endogenous ligands for GPR132,
ranging from metabolites to lipids and protons.

Lactate

In the tumor microenvironment, cancer cells produce high levels of lactate, leading to an acidic
milieu.[3][5] Lactate has been identified as an endogenous activator of GPR132 on
macrophages.[3][6] This interaction is crucial in the interplay between cancer cells and immune
cells, promoting an M2-like macrophage phenotype that supports tumor progression and
metastasis.[1][3][5] The activation of GPR132 by lactate, rather than solely by low pH, suggests
a specific ligand-receptor interaction.[3]

Protons (Extracellular pH)

GPR132 belongs to a subfamily of proton-sensing GPCRs, which also includes GPR4, GPR68
(OGR1), and GPR65 (TDAGS).[7][8][9][10] These receptors are activated by changes in
extracellular pH.[1][8] GPR132 can be activated by acidic conditions, and this proton-sensing
activity is thought to be a mechanism for detecting tissue damage, inflammation, or the acidic
tumor microenvironment.[1][10][11] However, the sensitivity of GPR132 to pH changes is
debated and may be less pronounced compared to other members of this receptor family.[8]
[12]

Oxidized Fatty Acids

A significant class of endogenous GPR132 ligands are oxidized metabolites of polyunsaturated
fatty acids.[6][13] 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a
well-characterized agonist.[6][13][14] Other oxidized fatty acids, such as 11-
hydroxyeicosatetraenoic acid (11-HETE) from arachidonic acid, have also been shown to
activate GPR132.[15] These lipids are often generated under conditions of oxidative stress and
inflammation, suggesting a role for GPR132 in these processes.

N-Acyl Amides
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More recently, N-acyl amides, particularly N-acylglycines, have been identified as a novel class
of GPR132 activators with potencies comparable to 9-HODE.[6] N-palmitoylglycine and N-
linoleoylglycine are notable examples.[6] These findings expand the repertoire of lipid signaling
molecules that converge on GPR132.

Disputed and Re-evaluated Ligands

e Lysophosphatidylcholine (LPC): Initially, LPC was reported to be a ligand for GPR132.[8]
However, this finding was later retracted, and subsequent studies have suggested that LPC
does not act as an agonist and may even function as an antagonist of the proton-dependent
activation of GPR132.[2][6][16][17]

o Lysophosphatidylserine (LPS): While direct binding has not been definitively shown, GPR132
is implicated in the cellular responses to LPS, such as the engulfment of apoptotic cells by
macrophages.[2][8]

Quantitative Data on Ligand Potency

The potency of various endogenous and synthetic ligands for GPR132 has been determined
using a range of in vitro functional assays. The following tables summarize the available
guantitative data.
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Ligand Assay Type Cell Line Parameter Value Reference
Oxidized
Fatty Acids
Calcium
9(S)-HODE o CHO-G2A EC50 ~2 UM [14]
Mobilization
B-arrestin CHO-
9-HODE _ pEC50 5.4+0.16 [14]
Recruitment hGPR132aPL
Yeast-based Y1G95
9-HODE pEC50 59+0.14 [6][14]
Assay (hGPR132a)
IP-1 CHO-K1
(+)9-HODE _ EC50 7.5uM [14][16]
Accumulation  (hG2A)
~6-fold higher
concentration
Calcium COs-1
13-HODE o _ - than 9-HODE  [14]
Mobilization (aequorin) ]
required for
activation
N-Acyl
Amides
N-
] ~ Yeast-based YIG95
Palmitoylglyci pEC50 6.2+0.16 [14]
Assay (hGPR132a)
ne
N-
) _ Yeast-based Y1G95
Linoleoylglyci pEC50 ~5.9 [14]
Assay (hGPR132a)
ne
Synthetic
Ligands
T-10418 IP-1 CHO-K1
) ) EC50 0.82 uM [14]
(agonist) Accumulation  (hG2A)
SB-583831 B-arrestin CHO- )
) ] - Full agonist [14]
(agonist) Recruitment hGPR132aPL
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GPR132 GPR132
_ _ EC50 0.075 pM [18]
antagonist 1 antagonism
GSK1820795 GPR132
] ) pIC50 8.2+0.13 [6]
A (antagonist)  antagonism
NOX-6-18 GPR132
, _ pIC50 7.8 [2]
(antagonist) antagonism
Disputed
Ligands
Lysophosphat
'y P . P GPR132
idylcholine ) - IC50 >10 pM [16]
antagonism
(LPC)

GPR132 Signaling Pathways

Upon activation by its endogenous ligands, GPR132 can couple to multiple G protein subtypes,
leading to the initiation of diverse downstream signaling cascades. The primary G proteins
implicated in GPR132 signaling include Gaq, Gai, Gas, and Gal12/13.[2][11][13][14][19]

» Gaq Pathway: Activation of Gaq leads to the stimulation of phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and
inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while
DAG activates protein kinase C (PKC).[13]

o Gai Pathway: Gai activation inhibits adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels.[13]

o Gas Pathway: Conversely, Gas activation stimulates adenylyl cyclase, leading to an increase
in CAMP levels and subsequent activation of protein kinase A (PKA).[20]

e G012/13 Pathway: Coupling to Gal2/13 can activate Rho GTPases, influencing the actin
cytoskeleton and gene transcription.

e [B-Arrestin Recruitment: Ligand-induced GPR132 activation also leads to the recruitment of
B-arrestin, which is involved in receptor desensitization and can also initiate G protein-
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independent signaling.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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